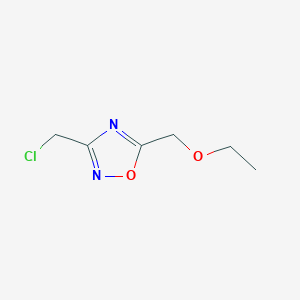
3-(Chloromethyl)-5-(ethoxymethyl)-1,2,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethers, such as “3-(Chloromethyl)-5-(ethoxymethyl)-1,2,4-oxadiazole”, are a class of organic compounds that contain an ether group — an oxygen atom connected to two alkyl or aryl groups . They are known for their stability and resistance to reaction .
Synthesis Analysis
Ethers can be synthesized through a variety of methods. One common method is the Williamson synthesis of ethers, which involves the reaction of a given alkyl halide with a given alkoxide ion .Molecular Structure Analysis
The molecular structure of ethers consists of an oxygen atom connected to two alkyl or aryl groups . The exact structure of “this compound” would need to be determined through further analysis.Chemical Reactions Analysis
The most common reaction of ethers is the cleavage of the C–O bond by using strong acids . During acidic cleavage, the ether oxygen is protonated to form a good leaving group, which can be eliminated as part of an SN2, SN1, or E1 reaction mechanism .Physical And Chemical Properties Analysis
Ethers are typically colorless liquids that are slightly denser than water and insoluble in water . They may be moderately toxic by ingestion, inhalation, or skin absorption .Wirkmechanismus
The mechanism of action of 3-(Chloromethyl)-5-(ethoxymethyl)-1,2,4-oxadiazole is not fully understood. However, it has been proposed that the antibacterial and antifungal activities of this compound are due to its ability to inhibit the activity of enzymes that are involved in the biosynthesis of cell wall components. The antitumor activity of this compound is thought to be due to its ability to induce apoptosis in cancer cells. The inhibitory effect of this compound on the activity of acetylcholinesterase is thought to be due to its ability to interact with the active site of the enzyme.
Biochemical and Physiological Effects:
Several studies have reported that this compound exhibits significant biochemical and physiological effects. This compound has been reported to have a low toxicity profile and does not cause any significant adverse effects on the liver, kidney, or hematological parameters. Additionally, this compound has been reported to have a good pharmacokinetic profile, with high bioavailability and a long half-life.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-(Chloromethyl)-5-(ethoxymethyl)-1,2,4-oxadiazole in lab experiments include its high yield, good purity, and low toxicity profile. Additionally, this compound has been extensively studied and has shown promising results in various fields such as medicinal chemistry, materials science, and agrochemicals. However, the limitations of using this compound in lab experiments include its high cost, the need for specialized equipment and expertise for its synthesis, and the lack of a complete understanding of its mechanism of action.
Zukünftige Richtungen
There are several future directions for the study of 3-(Chloromethyl)-5-(ethoxymethyl)-1,2,4-oxadiazole. One direction is to study the structure-activity relationship of this compound to identify more potent analogs with improved pharmacological properties. Another direction is to study the potential application of this compound in the field of materials science, where it can be used as a building block for the synthesis of novel materials with unique properties. Additionally, the potential application of this compound as a fluorescent probe for the detection of metal ions can be further explored. Finally, the mechanism of action of this compound can be further elucidated through extensive biochemical and biophysical studies.
Conclusion:
In conclusion, this compound is a heterocyclic organic compound that has gained significant attention in the scientific community due to its potential applications in various fields such as pharmaceuticals, agrochemicals, and materials science. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further studies are needed to fully understand the potential of this compound and to identify more potent analogs with improved pharmacological properties.
Synthesemethoden
The synthesis of 3-(Chloromethyl)-5-(ethoxymethyl)-1,2,4-oxadiazole can be achieved through various methods, such as the reaction of 3-amino-5-(ethoxymethyl)-1,2,4-oxadiazole with formaldehyde and hydrochloric acid. Another method involves the reaction of 3-amino-5-(ethoxymethyl)-1,2,4-oxadiazole with chloroacetyl chloride in the presence of a base. The yield of this compound is generally high, and the purity can be improved through recrystallization.
Wissenschaftliche Forschungsanwendungen
3-(Chloromethyl)-5-(ethoxymethyl)-1,2,4-oxadiazole has been extensively studied for its potential applications in the field of medicinal chemistry. Several studies have reported that this compound exhibits significant antibacterial, antifungal, and antitumor activities. It has also been reported to have a potent inhibitory effect on the activity of acetylcholinesterase, an enzyme that is involved in the progression of Alzheimer's disease. Additionally, this compound has been studied for its potential application as a fluorescent probe for the detection of metal ions.
Safety and Hazards
Eigenschaften
IUPAC Name |
3-(chloromethyl)-5-(ethoxymethyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClN2O2/c1-2-10-4-6-8-5(3-7)9-11-6/h2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPEXPESLLSLKMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1=NC(=NO1)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

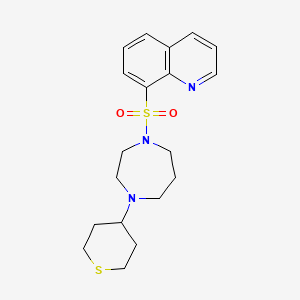
![2-[(3-ethyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2-fluorophenyl)acetamide](/img/structure/B2791219.png)
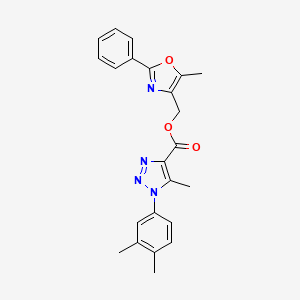
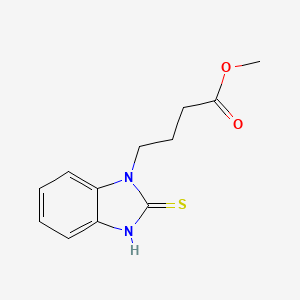
![N-cyclopentyl-5-methyl-2,4-dioxo-3-(p-tolyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2791224.png)
![4-isopropoxy-N-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2791227.png)

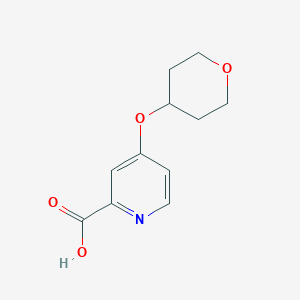

![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-phenylpropanamide hydrochloride](/img/structure/B2791232.png)
![2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(butan-2-yl)acetamide](/img/structure/B2791233.png)
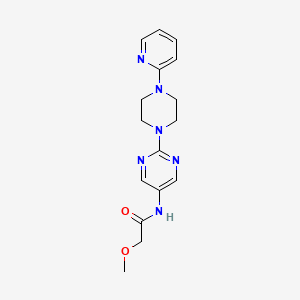

![3-Oxaspiro[5.5]undec-8-en-10-one](/img/structure/B2791239.png)